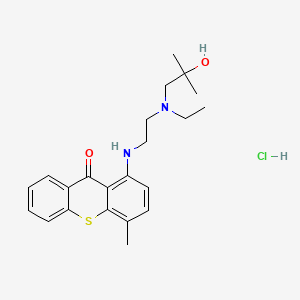
Becanthone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Becanthone HCl is an antischistosomal agent.
Applications De Recherche Scientifique
DNA Intercalation and Enzyme Inhibition
Becanthone hydrochloride and its derivatives, such as lucanthone and hycanthone, have been explored for their potential as antitumor agents. They function as thioxanthenone DNA intercalators, impacting DNA structure and function. Specifically, they have been shown to inhibit enzymes like topoisomerases and the dual function base excision repair enzyme apurinic endonuclease 1 (APE1). This inhibition occurs through direct protein binding, which has implications for cancer treatment, as higher APE1 activity is often observed in tumors (Naidu et al., 2011).
Clinical Trials and Schistosomiasis Treatment
Becanthone hydrochloride has been subject to clinical trials, particularly in the treatment of schistosomiasis. Trials have been conducted to assess its effectiveness and tolerability in patients with active schistosomiasis mansoni (Katz et al., 1968). Further studies have investigated its use in mass-chemotherapy of urinary bilharziasis, emphasizing its high cure rates (Arfaa et al., 1972).
Chromatin Interaction and Mutagenesis
Becanthone hydrochloride's interaction with DNA has also been studied in various cell types. It shows a propensity to bind to both heterochromatin and euchromatin, affecting the stability and structure of DNA-protein complexes. This interaction has been linked to the induction of chromosome breaks and mutagenesis, highlighting its potential impact on genomic integrity (Simoni & Mello, 1986).
Macromolecular Synthesis Inhibition
Studies on the effects of becanthone hydrochloride on macromolecular synthesis, particularly in mammalian cells, have shown that it can significantly reduce RNA synthesis while having a lesser impact on DNA and protein synthesis. This selective inhibition points towards potential applications in the modulation of cellular processes (Wittner et al., 1971).
Teratogenicity and Mutagenic Activity
Research has also been conducted on the teratogenicity of becanthone hydrochloride, especially given its mutagenic activity in bacterial and mammalian cell systems. This is crucial for understanding the broader implications of its use, particularly in populations where it is administered for schistosomiasis treatment (Moore, 1972).
Antitumor Activity
The exploration of becanthone hydrochloride and its analogues as antitumor agents has been a significant area of research. Studies have shown that certain analogues, particularly those with hydroxyl groups, exhibit enhanced antitumor activity, shedding light on the structural requirements for such effects (Archer et al., 1983).
Propriétés
Numéro CAS |
5591-22-0 |
|---|---|
Nom du produit |
Becanthone hydrochloride |
Formule moléculaire |
C22H29ClN2O3S |
Poids moléculaire |
421 g/mol |
Nom IUPAC |
1-[2-[ethyl-(2-hydroxy-2-methylpropyl)amino]ethylamino]-4-methylthioxanthen-9-one;hydrochloride |
InChI |
InChI=1S/C22H28N2O2S.ClH/c1-5-24(14-22(3,4)26)13-12-23-17-11-10-15(2)21-19(17)20(25)16-8-6-7-9-18(16)27-21;/h6-11,23,26H,5,12-14H2,1-4H3;1H |
Clé InChI |
PMQCOTFQAYYUME-UHFFFAOYSA-N |
SMILES |
CCN(CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O)CC(C)(C)O.Cl |
SMILES canonique |
CCN(CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O)CC(C)(C)O.Cl |
Apparence |
Solid powder |
Autres numéros CAS |
5591-22-0 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Becanthone hydrochloride; Becanthone HCl; NSC 15796; NSC-15796; NSC15796; Win 13820; Loranil; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



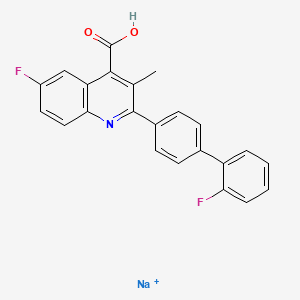
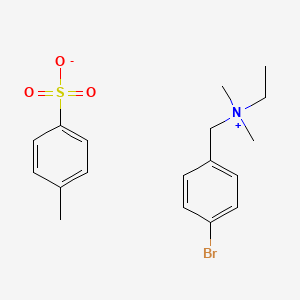
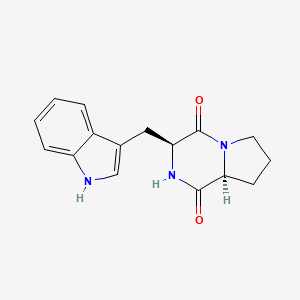
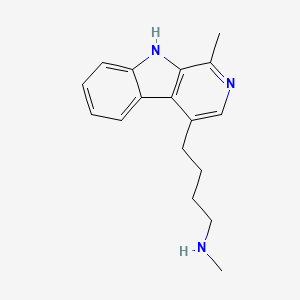

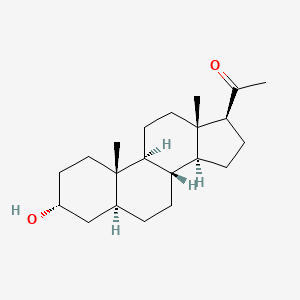
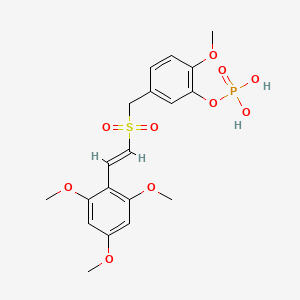
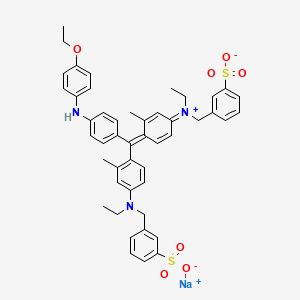
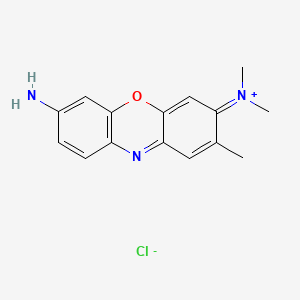
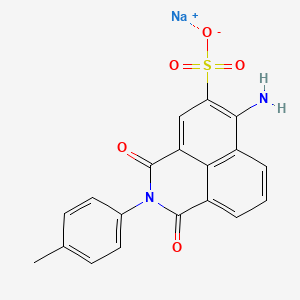
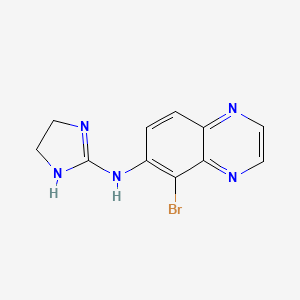
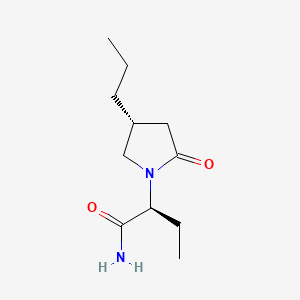
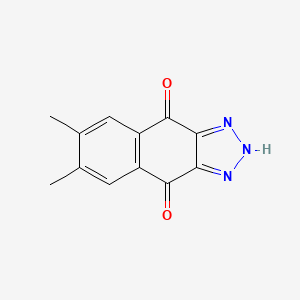
![(2S)-1-[(2S)-2-[[5-(2,3-dihydro-1-benzofuran-2-yl)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1667802.png)